![molecular formula C11H12N2O5 B1383956 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester CAS No. 1263818-07-0](/img/structure/B1383956.png)
4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester
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Overview
Description
“4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester” is a chemical compound with the CAS Number: 1263818-07-0. It has a molecular weight of 252.23 and its IUPAC name is methyl 4-acetamido-3-methyl-5-nitrobenzoate . It appears as a yellow solid .
Molecular Structure Analysis
The InChI code for “4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester” is1S/C11H12N2O5/c1-6-4-8 (11 (15)18-3)5-9 (13 (16)17)10 (6)12-7 (2)14/h4-5H,1-3H3, (H,12,14)
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a yellow solid . The storage temperature is 0-5°C .Scientific Research Applications
Quantum Computational and Spectroscopic Investigations
A study by Rahuman et al. (2020) focused on quantum computational and spectroscopic analyses of 4-Acetylamino-benzoic acid methyl ester (4ABCME). The research highlighted its potential as an anticancer drug, with molecular docking revealing anti-cancer activity. The study used quantum chemical theory, spectroscopic methods (1H NMR, 13C NMR, UV–Vis, FT-IR, FT-Raman), and molecular docking for these investigations (Rahuman, Muthu, Raajaraman, & Raja, 2020).
Synthesis and Applications in Pharmaceuticals
Research by Gol'dfarb, Bulgakova, and Fabrichnyǐ (1983) presented methods for synthesizing various derivatives of 4-acetylamino-benzoic acids and their esters, including applications in pharmaceuticals (Gol'dfarb, Bulgakova, & Fabrichnyǐ, 1983).
Anti-Influenza Virus Activity
Cell Migration Inhibitor Research
Li et al. (2010) investigated 4-methyl-3-nitro-benzoic acid as a cell migration inhibitor. The study focused on its effects on drug toxicity, migration capacity of various malignant tumor cells, and tumor growth inhibition in mice (Li, Zhang, Guo, Zhang, Zhao, Zhang, & Niu, 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 4-acetamido-3-methyl-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-6-4-8(11(15)18-3)5-9(13(16)17)10(6)12-7(2)14/h4-5H,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURRVTIEEYTFOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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